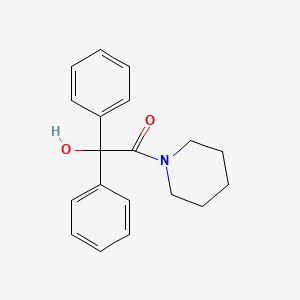
Piperidine, 1-(hydroxydiphenylacetyl)-
Overview
Description
Piperidine, 1-(hydroxydiphenylacetyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is known for its significant role in medicinal chemistry due to its presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of piperidine derivatives, including Piperidine, 1-(hydroxydiphenylacetyl)-, involves several synthetic routes. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve efficient synthesis .
Chemical Reactions Analysis
Piperidine, 1-(hydroxydiphenylacetyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include primary amines, diols, and Grignard reagents . The major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications. They are extensively used in the pharmaceutical industry for the synthesis of drugs with anticancer, antihypertensive, antiulcer, and antimicrobial properties . Piperidine, 1-(hydroxydiphenylacetyl)-, in particular, has shown potential in the treatment of various cancers, including breast, prostate, and lung cancer . Additionally, it is used in the synthesis of biologically active compounds and functional materials .
Mechanism of Action
The mechanism of action of Piperidine, 1-(hydroxydiphenylacetyl)- involves the activation of several signaling pathways, including NF-κB, PI3k/Aκt, and caspase-dependent pathways . These pathways play a crucial role in cancer progression and cell cycle regulation. The compound exerts its effects by inhibiting cell migration, inducing cell cycle arrest, and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Piperidine, 1-(hydroxydiphenylacetyl)- is unique compared to other piperidine derivatives due to its specific molecular structure and pharmacological properties. Similar compounds include pyridine, dihydropyridine, and other piperidine derivatives . These compounds also exhibit significant therapeutic effects but differ in their molecular targets and pathways involved .
Properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(20-14-8-3-9-15-20)19(22,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,22H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISULBDVNNGBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406554 | |
| Record name | Piperidine, 1-(hydroxydiphenylacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33255-31-1 | |
| Record name | Piperidine, 1-(hydroxydiphenylacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















